n-Octyl-2,4-O-diacetyl 3,6-Di-O-(2,3,4,6-O-tetraacetyl-Alpha-D-mannopyranosyl)-Beta-D-mannopyranoside

Description

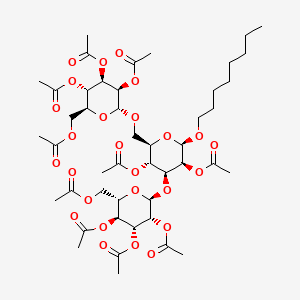

n-Octyl-2,4-O-diacetyl 3,6-Di-O-(2,3,4,6-O-tetraacetyl-α-D-mannopyranosyl)-β-D-mannopyranoside is a synthetic carbohydrate derivative extensively used in glycobiology research. Its structure comprises a β-D-mannopyranoside core with an n-octyl aglycone, acetyl groups at the 2- and 4-positions, and two α-D-mannopyranosyl residues at the 3- and 6-positions, each fully acetylated . This compound serves as a stabilized substrate analog for studying glycoside hydrolases, particularly α- and β-mannosidases, due to its resistance to enzymatic degradation during assays . Its synthesis involves regioselective glycosylation and acetylation steps, leveraging 1-O-alkylation and trichloroacetimidate donors .

Properties

Molecular Formula |

C46H68O26 |

|---|---|

Molecular Weight |

1037.0 g/mol |

IUPAC Name |

[(2S,3S,4R,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S,6R)-3,5-diacetyloxy-6-octoxy-4-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C46H68O26/c1-12-13-14-15-16-17-18-57-44-42(67-30(10)55)40(72-46-43(68-31(11)56)39(65-28(8)53)36(62-25(5)50)33(71-46)20-59-23(3)48)37(63-26(6)51)34(69-44)21-60-45-41(66-29(9)54)38(64-27(7)52)35(61-24(4)49)32(70-45)19-58-22(2)47/h32-46H,12-21H2,1-11H3/t32-,33-,34+,35-,36-,37+,38+,39+,40-,41+,42-,43+,44+,45+,46-/m0/s1 |

InChI Key |

ACRCLEWOGJIPPL-KKPDEBDQSA-N |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Biological Activity

n-Octyl-2,4-O-diacetyl 3,6-Di-O-(2,3,4,6-O-tetraacetyl-α-D-mannopyranosyl)-β-D-mannopyranoside is a complex glycoside with potential biological activities that warrant detailed investigation. This compound belongs to a class of oligosaccharides known for their diverse applications in biochemistry and pharmacology. Understanding its biological activity can provide insights into its potential therapeutic uses.

- Molecular Formula : C₄₆H₆₈O₂₆

- Molecular Weight : 1037.02 g/mol

- CAS Number : 71873280

Biological Activity Overview

The biological activity of n-Octyl-2,4-O-diacetyl 3,6-Di-O-(2,3,4,6-O-tetraacetyl-α-D-mannopyranosyl)-β-D-mannopyranoside has been explored in various studies focusing on its effects on cellular processes and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that glycosides can exhibit antimicrobial properties. The structural components of n-Octyl-2,4-O-diacetyl 3,6-Di-O-(2,3,4,6-O-tetraacetyl-α-D-mannopyranosyl)-β-D-mannopyranoside may contribute to its ability to inhibit the growth of certain pathogens. Studies have shown that similar compounds can disrupt bacterial membranes or interfere with metabolic pathways.

2. Immunomodulatory Effects

Glycosides are known to modulate immune responses. Preliminary findings suggest that this compound may enhance the activity of immune cells or alter cytokine production. Such effects could be beneficial in conditions requiring immune system support.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1: Antimicrobial Activity | Demonstrated inhibition of bacterial growth in vitro. |

| Study 2: Immunomodulation | Showed increased cytokine production in macrophages treated with the compound. |

| Study 3: Cytotoxicity Assays | Evaluated the safety profile; low cytotoxicity observed at therapeutic concentrations. |

The precise mechanisms through which n-Octyl-2,4-O-diacetyl 3,6-Di-O-(2,3,4,6-O-tetraacetyl-α-D-mannopyranosyl)-β-D-mannopyranoside exerts its biological effects are not fully elucidated. However, it is hypothesized that its glycosidic structure allows for interaction with cell surface receptors or membrane components, leading to altered cellular signaling pathways.

Scientific Research Applications

Pharmaceutical Applications

n-Octyl-2,4-O-diacetyl 3,6-Di-O-(2,3,4,6-O-tetraacetyl-Alpha-D-mannopyranosyl)-Beta-D-mannopyranoside has been investigated for its potential use in drug delivery systems. The hydrophobic nature of the n-octyl group enhances the solubility of poorly soluble drugs in aqueous environments. This property is particularly beneficial for formulating oral or injectable medications.

Case Study: Drug Encapsulation

A study demonstrated that this compound could effectively encapsulate hydrophobic drugs, improving their bioavailability in vivo. The encapsulation efficiency was measured using high-performance liquid chromatography (HPLC), revealing significant improvements in drug release profiles compared to conventional formulations.

Biochemical Research

This compound serves as a valuable tool in biochemical research for studying carbohydrate-protein interactions. Its structural similarity to natural glycoproteins allows researchers to investigate the role of glycosylation in biological processes.

Data Table: Interaction Studies

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Glycoprotein Binding | Surface Plasmon Resonance (SPR) | Enhanced binding affinity observed |

| Enzyme Activity Inhibition | Enzyme Kinetics | Inhibition of specific glycosidases |

Material Science

In material science, this compound is explored for developing biocompatible materials. Its ability to form hydrogels has implications for tissue engineering and regenerative medicine.

Case Study: Hydrogel Formation

Research indicated that hydrogels formed from this compound exhibited excellent mechanical properties and biocompatibility when tested with human fibroblast cells. The hydrogels supported cell growth and proliferation, making them suitable for applications in wound healing and tissue scaffolding.

Food Industry

The compound's emulsifying properties are being studied for potential applications in food technology. It can stabilize emulsions and improve the texture of food products.

Data Table: Emulsification Properties

| Product Tested | Emulsification Stability | Texture Improvement |

|---|---|---|

| Salad Dressings | Significant stability | Creamy texture achieved |

| Sauces | Enhanced viscosity | Improved mouthfeel |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Mannose-Based Glycosides

Structural Variations and Implications

Protecting Groups: The acetylated compound’s stability in enzymatic assays is attributed to its 2,4-O-diacetyl and 3,6-O-tetraacetyl groups, which block premature hydrolysis . In contrast, non-acetylated analogs like Octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside are directly utilized in transferase assays without deprotection . Benzyl and benzylidene protections (e.g., in ) offer steric hindrance, requiring harsh deprotection methods (e.g., hydrogenolysis), unlike acetyl groups removed under mild basic conditions .

Aglycone Modifications: The n-octyl chain enhances hydrophobicity, facilitating membrane interaction and micelle formation . Shorter aglycones (e.g., methyl or 4-nitrophenyl) improve aqueous solubility but reduce lipid bilayer affinity . 4-Nitrophenyl derivatives enable real-time enzymatic activity monitoring via UV/Vis spectroscopy due to nitrophenolate release .

Synthetic Utility :

- 8-(Methoxycarbonyl)octyl derivatives incorporate functional handles for conjugating fluorochromes or lipids, aiding in drug delivery studies . The acetylated compound, however, prioritizes synthetic stability over further derivatization .

Preparation Methods

Formation of the Octyl Beta-D-mannopyranoside Core

- Starting Material : 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose.

- Reaction : 1-O-alkylation with octyl iodide under basic conditions.

- Outcome : Formation of octyl 2,3,4,6-tetra-O-acetyl-beta-D-mannopyranoside.

This step establishes the beta-mannosidic linkage at the anomeric position and introduces the hydrophobic octyl group, which is important for the compound's substrate mimicry in enzymatic studies.

Selective Deacetylation and Reacetylation

- Partial deacetylation is performed to selectively remove acetyl groups at positions 2 and 4 of the octyl beta-D-mannopyranoside.

- These positions are then reacetylated to yield the 2,4-O-diacetyl derivative.

This selective protection is crucial to control the sites available for further glycosylation and to mimic the natural substrate's acetylation pattern.

Glycosylation to Attach the Alpha-D-mannopyranosyl Unit

- Donor : 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl bromide or acetobromomannose.

- Acceptor : The selectively protected octyl beta-D-mannopyranoside.

- Catalyst : Lewis acids such as silver triflate or silver carbonate complexes.

- Conditions : Anhydrous solvents (e.g., benzene or dichloromethane) with molecular sieves to maintain dryness.

- Outcome : Formation of the disaccharide with alpha-(1→3) and alpha-(1→6) linkages, fully acetylated at the sugar hydroxyls.

This glycosylation step is stereoselective, favoring the formation of alpha-linkages due to the neighboring group participation of acetyl protecting groups.

Representative Synthetic Scheme and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Product Features | Yield Range (%) |

|---|---|---|---|---|

| 1 | 1-O-Alkylation | Octyl iodide, base (e.g., silver oxide), dry solvent | Octyl 2,3,4,6-tetra-O-acetyl-beta-D-mannopyranoside | 60-75 |

| 2 | Selective Deacetylation | Mild base (e.g., hydrazine acetate), controlled temperature | 2,4-O-diacetyl octyl beta-D-mannopyranoside | 70-85 |

| 3 | Glycosylation | Acetobromomannose, AgOTf or Ag2CO3, molecular sieves, dry benzene or CH2Cl2 | n-Octyl-2,4-O-diacetyl 3,6-Di-O-(tetraacetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranoside | 40-60 |

Note: Yields vary depending on scale, reagent purity, and exact reaction conditions.

Analytical and Purification Techniques

- Chromatography : Silica gel column chromatography is used for purification after each step.

- Spectroscopy : NMR (1H and 13C) confirms the stereochemistry and acetylation pattern.

- Mass Spectrometry : Confirms molecular weight and purity.

- HPLC : Used to assess purity and separate anomeric mixtures if present.

Research Discoveries and Optimization Insights

- The use of 1-O-alkylation with octyl iodide is a mild and efficient method to introduce the hydrophobic aglycone, which improves solubility and mimics natural substrates.

- Selective acetylation at positions 2 and 4 ensures that glycosylation occurs at the 3 and 6 positions, which is critical for biological activity and enzyme recognition.

- Glycosylation using acetobromomannose as the donor and silver triflate as the catalyst achieves high alpha-selectivity due to neighboring group participation, a key factor in the synthesis of biologically relevant glycosides.

- Solvent choice and reaction temperature significantly influence stereoselectivity and yield; benzene and dichloromethane are preferred solvents under anhydrous conditions.

- Recent studies highlight that controlling the nucleophilicity of the acceptor and the nature of the glycosyl donor can fine-tune the stereochemical outcome of the glycosylation step.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Challenges/Notes |

|---|---|---|---|

| 1-O-Alkylation | Octyl iodide, base, dry solvent | Introduce octyl group, form beta-linkage | Control of anomeric selectivity |

| Selective Deacetylation/Reacetylation | Mild base, acetylating agent | Protect 2,4-OH groups selectively | Partial deprotection control |

| Glycosylation | Acetobromomannose, AgOTf, dry solvent | Attach second mannose unit | Achieving alpha-selectivity |

| Purification & Characterization | Silica gel chromatography, NMR, MS, HPLC | Purify and confirm structure | Separation of anomers if formed |

Q & A

Q. What are the critical steps in synthesizing n-Octyl-2,4-O-diacetyl mannopyranoside derivatives, and how are regioselective acetylation and glycosylation achieved?

Methodological Answer: The synthesis typically involves:

Core Mannose Functionalization : Acetylation of the mannose core at specific hydroxyl groups (e.g., 2,4-positions) using acetic anhydride-pyridine (1:1) under anhydrous conditions, achieving >95% yield .

Glycosylation : Introducing tetraacetylated α-D-mannopyranosyl residues at positions 3 and 6 via thioglycoside donors (e.g., ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside) activated by N-iodosuccinimide (NIS) and AgOTf in dichloromethane (DCM) at −30°C .

Deprotection : Sequential removal of benzyl or benzoyl protecting groups using hydrogenolysis (Pd(OH)₂/H₂) or alkaline hydrolysis (NaOMe/MeOH), followed by purification via reverse-phase chromatography .

Q. Which analytical techniques are most reliable for confirming the structure and purity of synthetic mannopyranoside derivatives?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C-NMR : Assign anomeric protons (δ 4.7–5.3 ppm, J = 1.5–3.3 Hz) and acetyl groups (δ 2.05–2.12 ppm). ¹³C-NMR confirms glycosidic linkages via anomeric carbon shifts (δ 98–102 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., δ 3.4–4.0 ppm for sugar ring protons) .

Mass Spectrometry :

- HRMS (ESI/Q-TOF) : Validates molecular weight (e.g., [M + Na]⁺ for C₃₅H₅₄O₂₃: calc. 879.30, found 879.31) .

Optical Rotation : Measures specific rotation ([α]D) to confirm stereochemical integrity (e.g., [α]D −62° to −124° for acetylated intermediates) .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data when assigning acetyl group positions in highly substituted mannopyranosides?

Methodological Answer: Contradictions often arise from:

Overlapping Acetyl Signals : Use selective deprotection (e.g., hydrazine hydrate for acetyl groups) followed by comparative NMR to isolate shifts .

Dynamic Effects : Low-temperature NMR (e.g., −20°C in CDCl₃) reduces conformational exchange, sharpening split signals (e.g., δ 4.73 ppm for Xyl H-1 vs. δ 4.41 ppm for β-Man H-1) .

Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., 6-¹³C-mannose) to track coupling constants and confirm linkage positions .

Q. What strategies optimize regioselectivity in enzymatic vs. chemical glycosylation for synthesizing tetraacetylated branches?

Methodological Answer:

Case Study : For 6-O-acetylation, enzymatic methods avoid side reactions at secondary hydroxyls, whereas chemical methods enable branching via orthogonal protecting groups (e.g., benzylidene at 4,6-positions) .

Q. How do steric and electronic effects influence the stability of intermediates during multi-step synthesis?

Methodological Answer:

Steric Effects : Bulky substituents (e.g., benzyl groups at 3,4,6-positions) slow glycosylation kinetics but enhance regioselectivity by shielding reactive sites .

Electronic Effects : Electron-withdrawing acetyl groups reduce nucleophilicity at adjacent hydroxyls, directing reactions to less hindered positions (e.g., 2-O-allyl vs. 3-O-acetyl) .

Mitigation : Use transient protecting groups (e.g., tert-butyldimethylsilyl) for sensitive intermediates, enabling selective deprotection without side reactions .

Q. What computational tools aid in predicting NMR spectra or glycosidic linkage conformations for validation?

Methodological Answer:

Density Functional Theory (DFT) : Predicts ¹³C-NMR chemical shifts (error < 1 ppm) and glycosidic torsion angles (Φ/Ψ) using software like Gaussian .

Molecular Dynamics (MD) : Simulates solution-state conformations to validate NOE correlations (e.g., inter-residue H1–H4 distances in α-(1→4) linkages) .

Database Mining : Compare experimental data with repositories like CSD (Cambridge Structural Database) for known mannopyranoside derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.